![molecular formula C24H23FN4OS B10772287 3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one](/img/structure/B10772287.png)
3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Example 2 [WO2013054185] is a synthetic organic compound developed by Pfizer. It is an autotaxin inhibitor, which means it inhibits the enzyme autotaxin. This enzyme is involved in the production of lysophosphatidic acid, a lipid signaling molecule that plays a role in various biological processes, including cell proliferation, migration, and survival .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Example 2 [WO2013054185] involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving pyrimidine and benzothiazole derivatives.
Functional Group Introduction: The core structure is then modified by introducing a fluorobenzyl group and a propanoyl group through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the modified core structure with additional reagents under controlled conditions.
Industrial Production Methods
The industrial production of Example 2 [WO2013054185] follows a similar synthetic route but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Example 2 [WO2013054185] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halides and organometallic compounds are used under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
Example 2 [WO2013054185] has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of autotaxin in various chemical processes.
Biology: The compound is used to investigate the biological functions of lysophosphatidic acid and its role in cell signaling.
Medicine: It has potential therapeutic applications in diseases where autotaxin and lysophosphatidic acid are implicated, such as cancer and fibrosis.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting autotaxin.
Mecanismo De Acción
Example 2 [WO2013054185] exerts its effects by inhibiting the enzyme autotaxin. This inhibition prevents the production of lysophosphatidic acid, thereby modulating various biological processes. The molecular targets and pathways involved include:
Autotaxin: The primary target of the compound.
Lysophosphatidic Acid Pathway: The inhibition of autotaxin affects the lysophosphatidic acid signaling pathway, which is involved in cell proliferation, migration, and survival.
Comparación Con Compuestos Similares
Example 2 [WO2013054185] can be compared with other autotaxin inhibitors, such as:
Compound 26: Another autotaxin inhibitor with a similar core structure but different functional groups.
PF-8380: A well-known autotaxin inhibitor with a different chemical structure but similar biological activity.
Uniqueness
Propiedades
Fórmula molecular |
C24H23FN4OS |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-5,7,8,8a-tetrahydro-4aH-pyrido[3,4-d]pyridazin-6-yl]propan-1-one |
InChI |
InChI=1S/C24H23FN4OS/c25-18-7-5-16(6-8-18)13-21-19-15-29(12-11-17(19)14-26-28-21)24(30)10-9-23-27-20-3-1-2-4-22(20)31-23/h1-8,14,17,19H,9-13,15H2 |
Clave InChI |
BSWOIMAAUKKRAB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2C1C=NN=C2CC3=CC=C(C=C3)F)C(=O)CCC4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



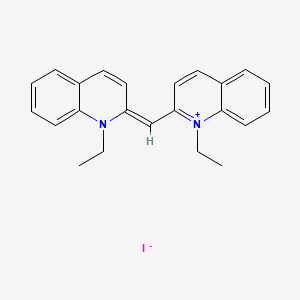
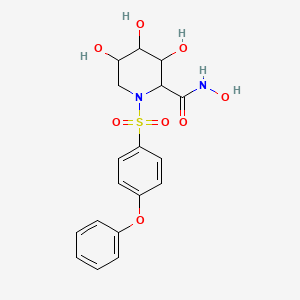
![(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772211.png)
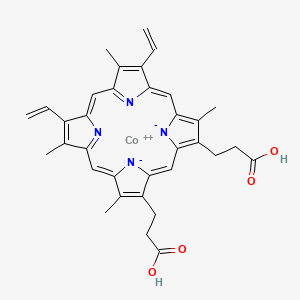
![7-(3-(2-ethyl-N-phenylhydrazinecarboxamide)-7-oxa-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10772234.png)
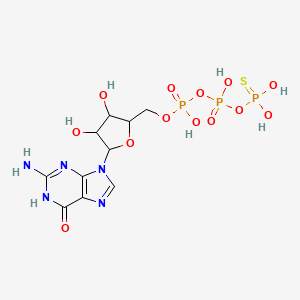
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)
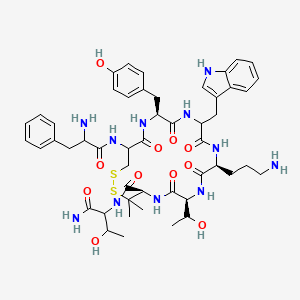
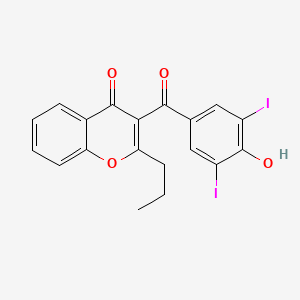
![3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;cobalt(2+);hydron](/img/structure/B10772254.png)
![[4-(trifluoromethoxy)phenyl]methyl (3aS,6aS)-2-(3-fluoro-4-sulfamoylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B10772266.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10772291.png)

![6-[2-[2-(4-Fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B10772298.png)